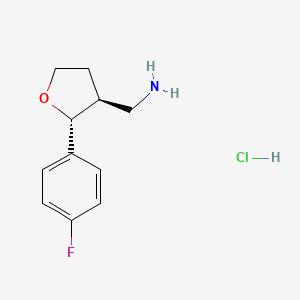

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

Description

This compound is a chiral secondary amine hydrochloride featuring a tetrahydrofuran ring substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances solubility and stability, common in pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name |

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYUIBVYMWINPP-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CN)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

Attachment of the Methanamine Moiety: The methanamine group is attached via a reductive amination reaction, using a suitable amine and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives and oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride has been investigated in various studies:

A. Neuropharmacology

- Research indicates that this compound exhibits properties that could be beneficial in treating neurological disorders due to its ability to modulate neurotransmitter systems. A study highlighted its role as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, which could lead to enhanced synaptic transmission .

B. Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in the treatment of chronic inflammatory diseases .

Case Studies

A. Case Study 1: Treatment of Acute Pancreatitis

- A study focused on designing inhibitors for soluble epoxide hydrolase (sEH), where this compound was evaluated for its efficacy. The results demonstrated significant inhibition of sEH activity, suggesting its potential application in managing acute pancreatitis .

B. Case Study 2: Neurological Disorders

- In a preclinical trial assessing compounds for neuroprotective effects, this tetrahydrofuran derivative was tested against models of neurodegeneration. Findings indicated that it could mitigate neuronal loss and improve cognitive function in treated animals, highlighting its therapeutic potential .

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | sEH Inhibition | 0.25 | |

| Compound A | Neurotransmitter Modulation | 0.50 | |

| Compound B | Anti-inflammatory | 0.30 |

Table 2: Synthesis Yields from Different Methods

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Tetrahydrofuran-Based Derivatives

- Molecular Formula: C₅H₁₂ClNO (vs. inferred C₁₂H₁₅ClFNO for the target compound). Applications: Used as a building block in organic synthesis due to its simple tetrahydrofuran-amine structure .

- Molecular Formula: C₅H₁₁NO.

Pyran and Heterocyclic Derivatives

- 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 389621-77-6) Similarity: 0.76 Key Differences: Pyran ring instead of tetrahydrofuran; ethylamine chain instead of methanamine. Molecular Formula: C₇H₁₆ClNO.

3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride (CAS 130290-79-8)

Pharmacological Analogs

Sarizotan Hydrochloride (CAS 195068-07-6)

- Molecular Formula : C₂₂H₂₁FN₂O•HCl

- Key Features : Shares a fluorophenyl group and tetrahydrofuran-like benzopyran moiety.

- Pharmacology : Approved for treating dyskinesia in Parkinson’s disease, indicating CNS activity via serotonin or dopamine receptor modulation.

- Comparison : The target compound’s simpler structure may limit its receptor selectivity compared to Sarizotan’s extended aromatic system .

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆N₂OS•HCl

- Key Features : Contains a thiophene ring instead of tetrahydrofuran; opioid receptor agonist.

- Comparison : Demonstrates how heterocyclic substitutions (e.g., thiophene vs. tetrahydrofuran) drastically alter biological activity .

Physicochemical and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | Not explicitly provided | ~C₁₂H₁₅ClFNO* | ~263.7* | N/A | Tetrahydrofuran, 4-fluorophenyl |

| (Tetrahydrofuran-3-yl)methanamine HCl | 184950-35-4 | C₅H₁₂ClNO | 137.61 | 0.83 | Tetrahydrofuran, amine |

| Sarizotan Hydrochloride | 195068-07-6 | C₂₂H₂₂ClFN₂O | 384.90 | N/A | Benzopyran, fluorophenyl, pyridine |

| [4-(Ethanesulfonyl)-3-FP]methanamine HCl** | 1803611-51-9 | C₉H₁₃ClFNO₂S | 253.72 | N/A | Ethanesulfonyl, fluorophenyl |

Inferred from structural analogs ; *Abbreviated for space; FP = fluorophenyl .

Research Implications and Gaps

- Safety Data: Limited toxicological data are noted for Thiophene fentanyl analogs , underscoring the need for detailed studies on the target compound.

- Synthetic Utility : Enamine Ltd. catalogs highlight tetrahydrofuran-amine derivatives as chiral building blocks for drug discovery .

Biological Activity

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. The presence of a fluorinated phenyl group and a tetrahydrofuran moiety suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydrofuran ring substituted with a 4-fluorophenyl group and a methanamine side chain. The stereochemistry at the 2R and 3S positions may influence its biological activity through interactions with specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing tetrahydrofuran structures have shown efficacy in inhibiting tumor growth in various models.

- Neuropharmacological Effects : The presence of amine groups can enhance interaction with neurotransmitter receptors, potentially affecting mood and cognition.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

The biological activity of this compound may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine) could lead to altered signaling pathways.

- Enzyme Inhibition : Compounds similar to this have been studied for their ability to inhibit key enzymes involved in cancer progression or microbial metabolism.

- Cellular Uptake and Distribution : The lipophilicity imparted by the fluorinated phenyl group may enhance cellular uptake, impacting efficacy.

Antitumor Activity

A study examined the efficacy of tetrahydrofuran derivatives against murine solid tumors. Results indicated that these compounds could reduce tumor size significantly compared to controls, with lower toxicity profiles than standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Studies

Research involving similar amine-containing compounds has shown promise in treating anxiety and depression by modulating serotonin levels. For instance, a derivative exhibited a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .

Antimicrobial Efficacy

In vitro studies have demonstrated that certain tetrahydrofuran derivatives possess antimicrobial properties against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.